tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Scientific Research Applications
Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Tert-Butyl Ester: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its structure and reactivity. These modifications can influence its interactions with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-ethyl-piperidine-1-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-phenyl-piperidine-1-carboxylate: Similar structure with a phenyl group instead of a methyl group.
Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-isopropyl-piperidine-1-carboxylate: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group, hydroxymethyl group, and methyl group in the (2S,5S) configuration imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQCJIHTNEJEK-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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